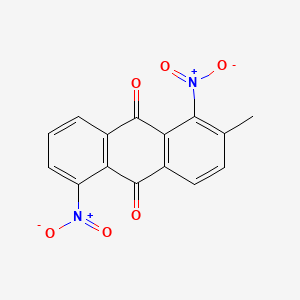

Anthraquinone, 1,5-dinitro-2-methyl-

Description

Contextualization within Anthraquinone (B42736) Derivative Research

Anthraquinone derivatives are a cornerstone of the synthetic dye industry and have found applications in fields ranging from pharmaceuticals to advanced materials. nih.gov The core structure of anthraquinone can be chemically modified through various substitution reactions, leading to a diverse library of compounds with tailored electronic and steric properties. Research in this area is driven by the desire to create novel colorants with enhanced fastness, develop new functional materials with specific optoelectronic properties, and synthesize intermediates for complex organic molecules.

The introduction of nitro groups into the anthraquinone skeleton is a particularly important strategy, as these electron-withdrawing groups can be readily converted into other functional groups, such as amines, which are essential for the formation of many dyes. Furthermore, the presence and position of these nitro groups significantly influence the final color and properties of the resulting dyestuff. The compound 1,5-dinitro-2-methyl-anthraquinone is situated within this research landscape as a polysubstituted derivative, where the interplay between the two nitro groups and the methyl group dictates its unique chemical character and potential applications. The study of such polysubstituted anthraquinones is crucial for understanding structure-property relationships in this class of compounds.

Historical Perspectives on Nitrated Anthraquinone Compounds

The history of nitrated anthraquinones is intrinsically linked to the development of synthetic dyes in the late 19th and early 20th centuries. Following the elucidation of the structure of alizarin, a naturally occurring anthraquinone dye, chemists began to explore synthetic routes to new colorants based on the anthraquinone core. Nitration of anthraquinone was quickly identified as a key transformation to produce versatile intermediates.

Early methods for the nitration of anthraquinone often resulted in mixtures of isomers, and the separation of these products posed a significant challenge. The direct nitration of 2-methylanthraquinone (B1664562), a logical precursor to 1,5-dinitro-2-methyl-anthraquinone, is known to produce a crude product containing various isomers and oxidation byproducts. google.com A significant body of research from the early 20th century, as evidenced by the patent literature, was dedicated to developing methods for the purification of nitrated anthraquinones. google.com These efforts were crucial for the commercial production of high-purity dyes with consistent properties. The synthesis of dinitro derivatives, such as the 1,5- and 1,8-isomers, was particularly important for accessing a range of colors. google.comprepchem.com The development of more selective nitration and purification techniques was a key technological advancement in the field of dye chemistry.

Significance of Nitro and Methyl Substituents in Anthraquinone Systems

The chemical and physical properties of an anthraquinone derivative are profoundly influenced by its substituents. The nitro and methyl groups in 1,5-dinitro-2-methyl-anthraquinone each play a distinct role in modulating the electronic and steric characteristics of the molecule.

Nitro Groups: As strong electron-withdrawing groups, the two nitro substituents at the 1 and 5 positions have a significant impact on the electronic structure of the anthraquinone core. nih.gov This electron-withdrawing effect can influence the compound's color, reactivity, and electrochemical properties. The presence of nitro groups is known to affect the electronic transitions within the molecule, often leading to a bathochromic shift (a shift to longer wavelengths) in the absorption spectrum. Furthermore, the nitro groups can participate in hydrogen bonding, which can influence the intermolecular interactions in the solid state. nih.gov

The combination of two electron-withdrawing nitro groups and one electron-donating methyl group on the anthraquinone scaffold creates a molecule with a unique set of properties, making it an interesting target for both fundamental research and potential applications in dye and materials chemistry.

Detailed Research Findings

While specific research data for 1,5-dinitro-2-methyl-anthraquinone is limited in readily available literature, its synthesis can be inferred from established procedures for related compounds. The nitration of 2-methylanthraquinone is a key step. wikipedia.orgchemicalbook.com Typically, this is achieved using a mixture of nitric acid and sulfuric acid. google.com The initial product is primarily 1-nitro-2-methylanthraquinone. wikipedia.orgchemicalbook.com Further nitration to introduce a second nitro group would likely lead to a mixture of dinitro isomers, from which the desired 1,5-dinitro-2-methyl-anthraquinone would need to be separated. The purification of such nitrated anthraquinones has historically been a challenge, with various methods developed to remove isomeric impurities and byproducts. google.com

Below is a table summarizing the properties of the closely related precursor, 2-methylanthraquinone, to provide context.

| Property | Value for 2-Methylanthraquinone |

|---|---|

| Chemical Formula | C15H10O2 |

| Molar Mass | 222.24 g/mol |

| Appearance | Off-white solid |

| Melting Point | 177 °C |

| Key Reactions | Nitration, Chlorination, Oxidation of methyl group |

Structure

3D Structure

Properties

CAS No. |

51461-16-6 |

|---|---|

Molecular Formula |

C15H8N2O6 |

Molecular Weight |

312.23 g/mol |

IUPAC Name |

2-methyl-1,5-dinitroanthracene-9,10-dione |

InChI |

InChI=1S/C15H8N2O6/c1-7-5-6-9-12(13(7)17(22)23)15(19)8-3-2-4-10(16(20)21)11(8)14(9)18/h2-6H,1H3 |

InChI Key |

AYVQEYMBONJSMH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C=CC=C3[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 1,5 Dinitro 2 Methylanthraquinone

Precursor Compounds and Starting Materials in 1,5-Dinitro-2-methylanthraquinone Synthesis

The principal starting material for the synthesis of 1,5-dinitro-2-methylanthraquinone is 2-methylanthraquinone (B1664562). This compound serves as the direct precursor that undergoes dinitration.

2-Methylanthraquinone is an important organic compound and a methylated derivative of anthraquinone (B42736), often used as a precursor for many dyes. wikipedia.orgchemicalbook.com The synthesis of the target compound typically proceeds via a two-step nitration process. The initial step is the mononitration of 2-methylanthraquinone. This reaction, when carried out with nitric acid or a mixed acid (a combination of nitric and sulfuric acid), predominantly yields 1-nitro-2-methylanthraquinone. wikipedia.orgchemicalbook.comgoogle.com

The presence of the electron-donating methyl group and the electron-withdrawing quinone system directs the first nitro group to the 1-position. Subsequent, more forceful nitration of 1-nitro-2-methylanthraquinone introduces a second nitro group. During the nitration of 2-methylanthraquinone, various byproducts can be formed, including isomeric mononitro bodies and dinitro compounds ("dinitrobodies"). google.com The formation of the desired 1,5-dinitro isomer is one of several possibilities in this second nitration step, alongside other isomers such as 1,8-dinitro-2-methylanthraquinone.

Table 1: Key Precursor and Intermediate in the Nitration Route

| Compound Name | Role in Synthesis | CAS Number |

| 2-Methylanthraquinone | Starting Material | 84-54-8 |

| 1-Nitro-2-methylanthraquinone | Intermediate | Not specified |

An alternative strategy involves the nitration of a precursor molecule before the final cyclization step that forms the anthraquinone ring system. One such precursor is 2-(4-methylbenzoyl)benzoic acid (a toluoylbenzoic acid). Research has shown that the nitration of related toluoylbenzoic acids can lead to a mixture of dinitro and trinitro derivatives. rsc.org For instance, the nitration of 2-(4-methyl-3-nitrobenzoyl)benzoic acid yields a mixture that includes 2-(4-methyl-3,5-dinitrobenzoyl)benzoic acid derivatives. rsc.org These nitrated precursors could then theoretically be cyclized, typically through the action of a strong acid like sulfuric acid, to form the corresponding nitrated 2-methylanthraquinone core. This approach offers a different pathway to control the substitution pattern on the aromatic rings before the rigid tricyclic system is established.

Nitration Reaction Mechanisms and Regioselectivity in Anthraquinone Systems

The introduction of nitro groups onto the anthraquinone skeleton is a classic electrophilic aromatic substitution reaction. The regioselectivity—that is, the specific positions at which the nitro groups attach—is governed by the electronic properties of the anthraquinone core and any existing substituents. The two carbonyl groups of the central quinone ring are strongly deactivating, directing incoming electrophiles like the nitronium ion (NO₂⁺) to the outer two benzene (B151609) rings. In the case of 2-methylanthraquinone, the methyl group is an activating, ortho-para directing group, while the quinone system deactivates the entire structure. The interplay of these effects results in the initial nitration occurring preferentially at the C-1 position. The introduction of the second nitro group is more complex, as it is directed by both the methyl group and the first deactivating nitro group.

The most common method for the nitration of anthraquinones is the use of a "mixed acid" solution, which is a combination of concentrated nitric acid (the source of the nitronium ion) and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the highly electrophilic nitronium ion.

The nitration of 2-methylanthraquinone to produce dinitro derivatives involves treating the starting material with this mixed acid under controlled temperatures. google.com The synthesis of the analogous compound, 1,5-dinitroanthraquinone (B1294578), from anthraquinone often utilizes this method. patsnap.com The conditions must be carefully managed to promote dinitration without leading to excessive oxidation or the formation of unwanted byproducts. google.com The concentration of the acids, the reaction temperature, and the reaction time are critical parameters that influence the yield and the isomeric distribution of the final product.

Traditional batch nitration processes can be hazardous due to the highly exothermic nature of the reaction and the use of strong, corrosive acids. beilstein-journals.org Continuous flow chemistry, utilizing microreactors or tubular reactors, offers a safer and more efficient alternative. beilstein-journals.orgmit.edu This technology provides superior heat transfer and precise control over reaction parameters, which minimizes the risk of thermal runaways and the formation of byproducts. beilstein-journals.org

A method for synthesizing 1,5-dinitroanthraquinone using a continuous flow micro-channel reactor has been developed, demonstrating the applicability of this technology to the dinitration of the anthraquinone core. patsnap.com In this process, a solution of the anthraquinone in sulfuric acid and a mixed acid nitrating solution are pumped into the microreactor. The rapid mixing and efficient heat exchange allow the reaction to proceed quickly and safely. patsnap.com This approach could be adapted for the dinitration of 2-methylanthraquinone to produce 1,5-dinitro-2-methylanthraquinone, offering enhanced safety and process control compared to conventional batch methods.

Isomer Separation and Purification Techniques for Dinitro-2-methylanthraquinones

A significant challenge in the synthesis of 1,5-dinitro-2-methylanthraquinone is the concurrent formation of other isomers, such as 1,8-dinitro-2-methylanthraquinone, as well as residual mononitrated and unreacted starting material. The separation of the desired 1,5-isomer from this complex mixture is crucial for obtaining a pure product.

One documented chemical purification technique involves treating the crude nitration product with an aqueous solution of sodium sulfite (B76179) and a caustic alkali, such as sodium hydroxide, at an elevated temperature (e.g., 90-95°C). google.com This process is designed to remove certain impurities, including specific isomeric bodies and oxidation byproducts, which are soluble in the alkaline sulfite solution. The desired nitro-compound, being insoluble, can then be isolated by filtration. google.com The effectiveness of this separation depends on the differing reactivities and solubilities of the various isomers and byproducts in the treatment solution.

Beyond chemical treatment, standard laboratory and industrial purification techniques such as recrystallization are employed. masterorganicchemistry.com This method relies on the differences in solubility of the various components in a selected solvent. By dissolving the crude mixture in a hot solvent and allowing it to cool slowly, the desired isomer can preferentially crystallize out, leaving impurities behind in the solution. masterorganicchemistry.com The choice of solvent is critical for achieving effective separation.

Differential Solubility-Based Separation Strategies

The separation of dinitroanthraquinone isomers through differential solubility is a well-established technique that can be adapted for 1,5-dinitro-2-methylanthraquinone. This method leverages the variance in solubility between the 1,5- and other isomeric forms, such as 1,8-dinitro-2-methylanthraquinone, in specific solvent systems. The principle underlying this strategy is that the 1,5-isomer generally exhibits lower solubility compared to its 1,8-counterpart in certain organic solvents and mixed acid systems.

One effective approach involves fractional crystallization. By dissolving the isomeric mixture in a suitable solvent at an elevated temperature and subsequently cooling the solution, the less soluble 1,5-dinitro-2-methylanthraquinone will precipitate out first, allowing for its separation by filtration. The selection of the solvent is critical for the efficiency of this process. Solvents such as sulfolane (B150427) have been noted for their utility in separating dinitroanthraquinone isomers. smolecule.com

Another strategy involves the use of mixed acid systems, such as a combination of sulfuric acid and nitric acid. google.com The solubility of the dinitroanthraquinone isomers can be manipulated by adjusting the composition and temperature of the acid mixture. In such systems, 1,5-dinitroanthraquinone is typically less soluble and can be selectively crystallized from the solution. google.com

To illustrate the principle of differential solubility, the following table provides a hypothetical representation of the solubility differences between 1,5-dinitro-2-methylanthraquinone and a common isomer, 1,8-dinitro-2-methylanthraquinone, in various solvents at a given temperature.

| Solvent | 1,5-dinitro-2-methylanthraquinone Solubility (g/100mL) | 1,8-dinitro-2-methylanthraquinone Solubility (g/100mL) | Separation Principle |

|---|---|---|---|

| Sulfolane | Low | Moderate | Fractional Crystallization |

| Nitrobenzene | Slightly Soluble | Soluble | Selective Precipitation |

| Mixed Acid (H₂SO₄/HNO₃) | Very Low | Low | Selective Crystallization |

This table is illustrative and based on the known behavior of unsubstituted dinitroanthraquinone isomers.

Chromatographic Separation Methods for Isomeric Mixtures

Chromatographic techniques offer a highly efficient means of separating isomeric mixtures of 1,5-dinitro-2-methylanthraquinone. Both preparative high-performance liquid chromatography (HPLC) and column chromatography can be employed to achieve high-purity isolation of the desired isomer. nih.gov

In HPLC, the separation is based on the differential partitioning of the isomers between a stationary phase and a mobile phase. For the separation of aromatic isomers like dinitromethylanthraquinones, reverse-phase HPLC is a common and effective method. sielc.com The choice of stationary phase is crucial; columns with stationary phases that can engage in π-π interactions, such as those containing phenyl or pyrenyl functional groups, are particularly well-suited for separating structural isomers of aromatic compounds. nacalai.com

The selection of the mobile phase also plays a significant role in the resolution of the isomers. A typical mobile phase for the reverse-phase separation of nitroanthraquinone derivatives might consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. sielc.com The composition of the mobile phase can be optimized to achieve the best separation.

The following interactive data table outlines a hypothetical set of conditions for the HPLC separation of 1,5-dinitro-2-methylanthraquinone from its 1,8-isomer, based on established principles for separating similar aromatic compounds.

| Parameter | Condition |

|---|---|

| Column | Reverse-Phase C18 or Phenyl-Hexyl |

| Mobile Phase | Acetonitrile/Water Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Hypothetical Retention Time (1,8-isomer) | 15.2 min |

| Hypothetical Retention Time (1,5-isomer) | 17.8 min |

These HPLC conditions are exemplary and would require optimization for the specific isomeric mixture.

For larger-scale purifications, preparative column chromatography is a viable option. This technique utilizes a solid stationary phase, such as silica (B1680970) gel, packed into a column. The isomeric mixture is loaded onto the column and eluted with a suitable solvent system. The isomers will travel through the column at different rates based on their affinity for the stationary phase, allowing for their collection as separate fractions.

Chemical Reactivity and Transformation Pathways of 1,5 Dinitro 2 Methylanthraquinone

Reduction Reactions of Nitro Groups

The nitro groups are the most reactive sites for reduction, which can be controlled to yield either partially or fully reduced amino derivatives. These aminoanthraquinones are valuable precursors in the synthesis of dyes and other functional materials.

Selective reduction of one of the two nitro groups is achievable, primarily through the Zinin reduction, which utilizes sulfide (B99878), hydrosulfide, or polysulfide reagents. wikipedia.orgsciencemadness.org The regioselectivity of this reaction is governed by steric hindrance; the least hindered nitro group is preferentially reduced. stackexchange.com In the case of 1,5-dinitro-2-methylanthraquinone, the nitro group at the C-5 position is less sterically hindered than the C-1 nitro group, which is flanked by the methyl group at C-2. Consequently, selective reduction favors the formation of 1-nitro-2-methyl-5-aminoanthraquinone. stackexchange.com

This transformation is typically carried out using reagents like sodium sulfide (Na₂S) or ammonium (B1175870) sulfide ((NH₄)₂S) in an aqueous or alcoholic solution. stackexchange.com The reaction proceeds via a series of intermediates, including nitroso and hydroxylamine (B1172632) species, before yielding the final amino group. wikipedia.org

Table 1: Reagents for Partial Reduction of Polynitroarenes

| Reagent System | Solvent | Selectivity Principle |

|---|---|---|

| Sodium Sulfide (Na₂S) / Sodium Polysulfide (Na₂Sₓ) | Water / Ethanol | Preferential reduction of the least sterically hindered nitro group. stackexchange.com |

| Ammonium Sulfide ((NH₄)₂S) | Water / Ethanol | Preferential reduction of the least sterically hindered nitro group. stackexchange.com |

The complete reduction of both nitro groups to yield 1,5-diamino-2-methylanthraquinone (B13142008) can be accomplished using more forceful conditions or alternative reducing agents. The Zinin reduction can be driven to completion with an excess of the sulfide reagent or higher temperatures. wikipedia.org Other established methods for the reduction of nitroarenes are also applicable, including:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni).

Metal/Acid Reduction: Employing metals like tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl). researchgate.net

These methods effectively convert both nitro groups to primary amines, yielding the corresponding diaminoanthraquinone derivative.

Nucleophilic Aromatic Substitution Reactions

The anthraquinone (B42736) core of 1,5-dinitro-2-methylanthraquinone is highly electron-deficient due to the strong -I and -M effects of the two nitro groups and the carbonyl functions. This pronounced electrophilicity activates the ring system towards nucleophilic aromatic substitution (SₙAr). nih.gov In many cases, the nitro groups themselves can act as leaving groups when attacked by strong nucleophiles.

A significant example is the reaction with ammonia (B1221849) or primary amines under heat and pressure, which leads to the displacement of the nitro groups to form diaminoanthraquinones. mdpi.com This reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate, which is a hallmark of the SₙAr mechanism. The stability of this intermediate is enhanced by the electron-withdrawing substituents that delocalize the negative charge.

Table 2: Example of Nucleophilic Aromatic Substitution on a Dinitroanthraquinone System

| Starting Material | Nucleophile | Solvent | Conditions | Product | Yield |

|---|

This reactivity pathway allows for the introduction of a variety of nucleophiles, such as alkoxides, thiolates, and other amines, providing a versatile route to a wide range of substituted anthraquinone derivatives. mdpi.comsemanticscholar.org

Electrophilic Substitution Reactions on the Anthraquinone Core

Further electrophilic substitution on the 1,5-dinitro-2-methylanthraquinone core is exceptionally challenging. The combined deactivating effect of the two carbonyl groups and two nitro groups makes the aromatic rings extremely electron-poor and therefore highly resistant to attack by electrophiles. ijrar.org

However, under very forcing conditions, some electrophilic substitutions can be induced. For instance, the bromination of strongly deactivated aromatic systems, such as dinitro-derivatives, has been achieved using a potent mixture of bromine and nitric acid in concentrated sulfuric acid. scirp.org The reaction on the dinitroanthraquinone system would be expected to direct the incoming electrophile to the less hindered positions on the rings, away from the existing substituents. Such reactions are not common and require harsh conditions, reflecting the profound deactivation of the aromatic system.

Oxidation Reactions of the Methyl Group

The methyl group at the C-2 position represents another site of reactivity and can be oxidized to a carboxylic acid. This transformation converts 1,5-dinitro-2-methylanthraquinone into 1,5-dinitroanthraquinone-2-carboxylic acid. A common and effective oxidizing agent for converting methyl groups on aromatic rings to carboxylic acids is potassium permanganate (B83412) (KMnO₄).

The reaction is typically performed in a mixture of pyridine (B92270) and water at elevated temperatures. rsc.org The pyridine acts as a base and solvent, while the water is necessary for the permanganate chemistry. This oxidation provides a handle for further derivatization, such as the formation of esters or amides.

Table 3: Model Conditions for Methyl Group Oxidation on an Anthraquinone Core

| Substrate | Reagent | Solvent | Temperature | Product |

|---|

Derivatization Strategies for Functional Group Interconversion

The primary reactions of 1,5-dinitro-2-methylanthraquinone serve as foundational strategies for its derivatization and the synthesis of more complex molecules. Key functional group interconversions include:

Nitro to Amine: As detailed, the selective or complete reduction of the nitro groups is a primary pathway to forming mono- or diaminoanthraquinones.

Amine to Other Functional Groups: The resulting primary aromatic amino groups are highly versatile. They can undergo diazotization with nitrous acid to form diazonium salts. These intermediates are valuable as they can be converted into a wide array of functional groups (e.g., -OH, -CN, -halogens) via Sandmeyer-type reactions or used in azo coupling reactions to produce dyes.

Nitro to Amine via Nucleophilic Substitution: The direct displacement of the nitro groups by ammonia or other amines provides an alternative route to amino derivatives. mdpi.com

Methyl to Carboxyl: The oxidation of the methyl group to a carboxylic acid opens up another avenue for derivatization, including the formation of esters, amides, and acid chlorides, enabling further coupling reactions.

Through the sequential or combined application of these transformation pathways, the 1,5-dinitro-2-methylanthraquinone scaffold can be elaborated into a diverse range of derivatives tailored for specific applications in materials science and medicinal chemistry.

Spectroscopic Data for 1,5-Dinitro-2-methylanthraquinone Not Publicly Available

A comprehensive search for spectroscopic data pertaining to the chemical compound "Anthraquinone, 1,5-dinitro-2-methyl-" has revealed a significant lack of publicly available experimental information. Despite extensive investigation for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy data, specific details for this particular substituted anthraquinone derivative could not be located in the accessible scientific literature and databases.

The inquiry sought to gather detailed information for a thorough spectroscopic characterization and structural elucidation of 1,5-dinitro-2-methylanthraquinone, with a specific focus on:

¹H NMR Analysis: Including chemical shifts, coupling constants, and signal assignments for the aromatic and methyl protons.

¹³C NMR Analysis: To identify the chemical shifts of all carbon atoms within the molecule.

Two-Dimensional NMR Techniques: Such as COSY, HMQC, and HMBC, which are crucial for unambiguously assigning proton and carbon signals and confirming the connectivity of the molecular structure.

Infrared (IR) Spectroscopy: To identify characteristic vibrational frequencies of the functional groups, particularly the nitro (NO₂) and carbonyl (C=O) groups.

Raman Spectroscopy: To complement the IR data and provide further insight into the vibrational modes of the molecule.

While general spectroscopic characteristics of related compounds, such as dinitroanthraquinones and methylanthraquinones, are documented, this information is not sufficient to accurately predict the precise spectral data for the titled compound. The specific substitution pattern of two nitro groups and a methyl group on the anthraquinone framework will induce unique electronic effects, leading to distinct chemical shifts and vibrational frequencies that cannot be reliably extrapolated from analogous structures.

The absence of this specific data in the public domain prevents the creation of a detailed and scientifically accurate article as outlined in the initial request. Further research, including the synthesis and subsequent spectroscopic analysis of 1,5-dinitro-2-methylanthraquinone, would be required to generate the necessary experimental data.

Spectroscopic Characterization and Structural Elucidation of 1,5 Dinitro 2 Methylanthraquinone

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides critical insights into the electronic transitions and photophysical properties of molecules. For 1,5-Dinitro-2-methylanthraquinone, these techniques reveal the influence of its specific substitution pattern on the anthraquinone (B42736) chromophore.

The UV-Vis spectrum of the parent anthraquinone molecule typically displays several absorption bands corresponding to π → π* and n → π* electronic transitions. nih.gov Generally, bands in the 220–350 nm range are attributed to π → π* transitions within the aromatic system, while a weaker absorption band at longer wavelengths, often near 400 nm, is characteristic of the n → π* transition involving the non-bonding electrons of the carbonyl oxygen atoms. nih.gov

The spectral characteristics of 1,5-Dinitro-2-methylanthraquinone are dictated by the electronic effects of its substituents. The presence of two strongly electron-withdrawing nitro (-NO₂) groups and an electron-donating methyl (-CH₃) group on the anthraquinone nucleus is expected to cause significant shifts in the absorption maxima compared to the unsubstituted parent compound. Electron-withdrawing groups typically cause a bathochromic (red) shift of the π → π* transitions. Conversely, the methyl group, being a weak electron donor, may induce a slight hypsochromic (blue) shift or have a negligible effect. The interplay of these substituents on the electronic structure results in a unique absorption profile.

Table 1: Expected UV-Vis Absorption Characteristics for 1,5-Dinitro-2-methylanthraquinone

| Transition Type | Expected Wavelength Range (nm) | Influencing Factors |

|---|---|---|

| π → π* | 230 - 380 | Anthraquinone aromatic system, modulated by -NO₂ and -CH₃ groups. |

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Many anthraquinone derivatives are known to be fluorescent, with their emission properties also being highly dependent on substitution and solvent environment. nih.gov However, the presence of nitro groups in an aromatic structure typically leads to the quenching of fluorescence.

Nitroaromatic compounds are well-known fluorescence quenchers due to efficient intersystem crossing and other non-radiative decay pathways promoted by the nitro group. This effect often results in the compounds being non-fluorescent or only very weakly fluorescent. Given that 1,5-Dinitro-2-methylanthraquinone contains two nitro groups, it is highly probable that its fluorescence quantum yield is extremely low or negligible. The absorbed energy is likely dissipated rapidly through non-radiative processes, precluding significant light emission.

Studies on other fluorescent systems have demonstrated that nitroaromatic compounds effectively quench the fluorescence of other molecules through mechanisms such as electron transfer or energy transfer. Therefore, while 1,5-Dinitro-2-methylanthraquinone itself is not expected to be a useful fluorophore, it could potentially act as a quencher in studies involving other fluorescent species.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For 1,5-Dinitro-2-methylanthraquinone (Molecular Formula: C₁₅H₇N₂O₆), the molecular weight is approximately 313.23 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 313. The fragmentation of the anthraquinone core is characterized by the sequential loss of neutral carbon monoxide (CO) molecules, a common pathway for quinones. miamioh.edu The presence of the nitro and methyl substituents introduces additional, predictable fragmentation pathways.

The key expected fragmentation steps for 1,5-Dinitro-2-methylanthraquinone would include:

Loss of Nitro Group (NO₂): A fragment ion resulting from the loss of a nitro group (mass 46) is common for nitroaromatic compounds, leading to a peak at [M - 46]⁺.

Loss of Nitric Oxide (NO): Elimination of NO (mass 30), often preceded by rearrangement, can also occur, yielding a peak at [M - 30]⁺.

Loss of Carbon Monoxide (CO): Sequential losses of CO (mass 28) from the quinone structure are characteristic, leading to peaks at [M - 28]⁺, [M - 56]⁺, etc. miamioh.edu

Loss of Methyl Radical (CH₃): Cleavage of the methyl group can result in a peak at [M - 15]⁺.

The combination of these fragmentation pathways would produce a complex mass spectrum, providing structural confirmation of the compound.

Table 2: Predicted Key Mass Spectrometry Fragments for 1,5-Dinitro-2-methylanthraquinone

| m/z Value (Predicted) | Identity of Fragment | Neutral Loss |

|---|---|---|

| 313 | [C₁₅H₇N₂O₆]⁺˙ (Molecular Ion) | - |

| 285 | [M - CO]⁺˙ | CO |

| 267 | [M - NO₂]⁺ | NO₂ |

| 257 | [M - 2CO]⁺˙ | 2CO |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides data on bond lengths, bond angles, and intermolecular interactions, offering a complete picture of the molecule's solid-state conformation and packing.

As of the latest search, a specific crystal structure determination for 1,5-Dinitro-2-methylanthraquinone has not been reported in the Cambridge Structural Database or the cited literature. However, the structures of related compounds, such as 2-methylanthraquinone (B1664562), have been solved. researchgate.netwikipedia.org For 2-methylanthraquinone, the anthraquinone core is largely planar, as expected for a fused aromatic system. researchgate.net

Table 3: Anticipated Structural Parameters for 1,5-Dinitro-2-methylanthraquinone from X-ray Crystallography

| Parameter | Expected Feature | Basis of Expectation |

|---|---|---|

| Anthraquinone Core | Largely planar | Characteristic of fused aromatic systems. researchgate.net |

| C-N Bond Length | ~1.47 Å | Typical for aromatic nitro compounds. |

| N-O Bond Length | ~1.22 Å | Typical for nitro groups. |

| C-C(methyl) Bond Length | ~1.51 Å | Standard sp²-sp³ C-C single bond. |

| O-N-O Bond Angle | ~125° | Characteristic of the nitro group. |

Note: The values in this table are estimations based on known structures of similar compounds and are for illustrative purposes pending experimental determination.

Table of Compounds Mentioned

| Compound Name |

|---|

| 1,5-Dinitro-2-methylanthraquinone |

| Anthraquinone |

Theoretical and Computational Investigations of 1,5 Dinitro 2 Methylanthraquinone

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and other important properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems. nih.gov It is particularly effective for determining the ground-state properties of molecules. For 1,5-dinitro-2-methylanthraquinone, DFT calculations would typically be employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles.

These calculations would reveal how the bulky nitro groups and the methyl group influence the planarity of the anthraquinone (B42736) core. Furthermore, DFT can be used to calculate a range of electronic properties that are crucial for understanding the molecule's behavior.

Illustrative Ground State Properties from DFT Calculations:

| Property | Predicted Value | Significance |

| Total Energy | Value in Hartrees | Indicates the stability of the molecule. |

| Dipole Moment | Value in Debye | Provides insight into the molecule's polarity. |

| Mulliken Atomic Charges | Charge distribution | Shows the partial charges on each atom, indicating sites for nucleophilic or electrophilic attack. |

Note: The values in this table are illustrative and represent the type of data that would be obtained from DFT calculations.

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability.

For 1,5-dinitro-2-methylanthraquinone, the presence of electron-withdrawing nitro groups is expected to lower the energies of both the HOMO and LUMO, potentially leading to a smaller HOMO-LUMO gap compared to unsubstituted anthraquinone. This would suggest a higher reactivity.

Illustrative Molecular Orbital Data:

| Molecular Orbital | Energy (eV) | Role in Reactivity |

| HOMO | - | Electron-donating capability |

| LUMO | - | Electron-accepting capability |

| HOMO-LUMO Gap | - | Indicator of chemical reactivity and stability |

Note: The values in this table are for illustrative purposes to show the output of molecular orbital analysis.

Molecular Dynamics Simulations for Conformational Analysis

While the anthraquinone core is relatively rigid, the nitro groups and the methyl group can exhibit some degree of rotational freedom. Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For 1,5-dinitro-2-methylanthraquinone, MD simulations could be used to explore its conformational landscape.

By simulating the molecule's behavior in a given environment (e.g., in a solvent), MD can identify the most stable conformations and the energy barriers between them. This is particularly important for understanding how the molecule might interact with other molecules, such as in a biological system or a material matrix.

Prediction of Spectroscopic Parameters and Reactivity Descriptors

Computational methods can also predict various spectroscopic properties, which can be compared with experimental data to validate the computational model. For instance, DFT calculations can be used to predict infrared (IR) vibrational frequencies. The calculated IR spectrum would show characteristic peaks for the C=O, C-NO2, and C-H stretching and bending vibrations, aiding in the structural identification of the molecule.

Furthermore, a range of reactivity descriptors can be calculated from the electronic structure data. These descriptors provide a quantitative measure of a molecule's reactivity.

Illustrative Predicted Spectroscopic and Reactivity Data:

| Parameter | Predicted Value | Significance |

| Key IR Frequencies (cm⁻¹) | C=O stretch, C-NO₂ stretch | Correlates with specific functional groups for structural confirmation. |

| Electronic Hardness | - | Measures resistance to change in electron distribution. |

| Electronegativity | - | Describes the power of an atom to attract electrons. |

| Electrophilicity Index | - | Quantifies the electrophilic character of a molecule. |

Note: The values in this table are illustrative examples of what would be computationally predicted.

Structure-Reactivity Relationship Elucidations

By combining the insights from DFT, molecular orbital analysis, and reactivity descriptors, a comprehensive understanding of the structure-reactivity relationship of 1,5-dinitro-2-methylanthraquinone can be developed. The positions of the nitro and methyl groups on the anthraquinone framework are critical in determining its chemical behavior.

The two electron-withdrawing nitro groups at the 1 and 5 positions significantly influence the electron density distribution across the aromatic rings, making the molecule more susceptible to nucleophilic attack. The methyl group at the 2-position, being weakly electron-donating, will have a more subtle effect on the electronic properties.

Computational studies can map out the electrostatic potential surface, visually highlighting the electron-rich and electron-poor regions of the molecule. This provides a clear picture of where the molecule is most likely to interact with other chemical species, thus elucidating its reactivity patterns.

Photophysical and Photochemical Properties of 1,5 Dinitro 2 Methylanthraquinone

Photoinduced Electron Transfer Processes

Photoinduced electron transfer (PET) is a fundamental process in the photochemistry of many anthraquinone (B42736) derivatives. Upon absorption of light, the anthraquinone molecule is promoted to an excited state, rendering it a more potent oxidizing or reducing agent than in its ground state. The electron-withdrawing nature of the nitro groups in 1,5-dinitro-2-methylanthraquinone would likely make its excited state a strong electron acceptor.

In the presence of a suitable electron donor, it is plausible that the excited 1,5-dinitro-2-methylanthraquinone could accept an electron, leading to the formation of a radical anion. The efficiency of this process would be dependent on the solvent polarity and the oxidation potential of the electron donor.

Photoreduction Mechanisms and Pathways

The photoreduction of anthraquinones is a widely studied phenomenon. In the presence of a hydrogen donor, such as an alcohol or an amine, the excited triplet state of an anthraquinone can abstract a hydrogen atom, leading to the formation of a semiquinone radical. For 1,5-dinitro-2-methylanthraquinone, the presence of the deactivating nitro groups might influence the reactivity of the carbonyl groups, which are typically the primary sites for hydrogen abstraction. The specific pathways and quantum yields for the photoreduction of this compound remain to be experimentally determined.

Energy Transfer Phenomena

Energy transfer is another critical photophysical process where an excited molecule (the donor) transfers its excitation energy to another molecule (the acceptor). The efficiency of this process is governed by factors such as the spectral overlap between the donor's emission and the acceptor's absorption, and the distance and orientation between the two molecules. While it is conceivable that excited 1,5-dinitro-2-methylanthraquinone could act as an energy donor or acceptor, no specific studies have been reported.

Excited State Dynamics and Lifetimes

The dynamics of the excited states, including their lifetimes, are crucial parameters that dictate the photochemical behavior of a molecule. For anthraquinones, the lowest excited singlet state (S₁) typically has a short lifetime, rapidly undergoing intersystem crossing to the more stable and longer-lived lowest triplet state (T₁). It is from this triplet state that much of the rich photochemistry of anthraquinones arises.

The substitution pattern of 1,5-dinitro-2-methylanthraquinone would be expected to influence the lifetimes of both its singlet and triplet excited states. However, without experimental measurements, such as those obtained from time-resolved spectroscopy, the precise lifetimes remain unknown.

Environmental Disposition and Transformation of Dinitroanthraquinones

Photodegradation Pathways and Kinetics under Environmental Conditions

Photodegradation is a significant abiotic process for the transformation of anthraquinone (B42736) derivatives in the environment. arabjchem.org The absorption of light, particularly in the UV spectrum, can initiate a series of photochemical reactions leading to the breakdown of the parent compound. arabjchem.org For nitroaromatic compounds, the electron-withdrawing nature of the nitro groups can influence the photochemical reactivity of the molecule. asm.org

Kinetic studies on related compounds, such as anthraquinone dyes, often follow pseudo-first-order kinetics. mdpi.com The half-life of these compounds can vary significantly based on environmental conditions. For example, the rate of photodegradation generally increases with higher light intensity. mdpi.com

Table 1: Factors Influencing Photodegradation of Anthraquinone Dyes

| Factor | Effect on Degradation Rate | Reference |

|---|---|---|

| Light Intensity | Increased intensity generally leads to a higher degradation rate. mdpi.com | mdpi.com |

| pH | Can influence the surface charge of the molecule and the generation of reactive oxygen species. | mdpi.com |

| Initial Concentration | Higher concentrations can lead to decreased light penetration and a slower relative degradation rate. mdpi.com | mdpi.com |

| Presence of Photosensitizers | Can enhance the rate of degradation by promoting the formation of reactive species. | mdpi.com |

Chemical Degradation in Aquatic and Soil Systems

In aquatic and soil environments, "Anthraquinone, 1,5-dinitro-2-methyl-" can undergo chemical degradation through various abiotic processes. Hydrolysis, the reaction with water, is a potential degradation pathway, although the anthraquinone core is generally stable. The rate of hydrolysis can be influenced by pH and temperature. mdpi.com

In soil systems, the degradation of nitroaromatic compounds is influenced by factors such as soil type, moisture content, temperature, and the presence of organic matter. nih.gov The compound can adsorb to soil particles, which affects its bioavailability and susceptibility to degradation. mdpi.com The degradation of nitroaromatics in soil can be a combination of both abiotic and biotic processes. nih.govfrontiersin.org Sterilization of soil has been shown to significantly decrease the degradation rate of some organic pollutants, indicating the important role of microbial activity. nih.gov

The chemical reduction of the nitro groups is a significant transformation pathway for nitroaromatic compounds in anaerobic environments. nih.gov This can lead to the formation of aminoanthraquinones. The presence of reducing agents in the soil or sediment can facilitate this process.

Table 2: Factors Affecting Chemical Degradation in Soil

| Factor | Influence on Degradation | Reference |

|---|---|---|

| Soil Type | Affects adsorption and bioavailability of the compound. nih.gov | nih.gov |

| Moisture | Higher moisture content can accelerate degradation. nih.govfrontiersin.org | nih.govfrontiersin.org |

| Temperature | Increased temperature generally enhances degradation rates. nih.govfrontiersin.org | nih.govfrontiersin.org |

| Organic Matter | Influences sorption and can provide electron donors for reductive processes. | frontiersin.org |

| Redox Potential | Anaerobic conditions favor reductive transformation of nitro groups. nih.gov | nih.gov |

Metabolite Identification from Environmental Transformation

The identification of metabolites is crucial for understanding the complete environmental fate of "Anthraquinone, 1,5-dinitro-2-methyl-". While specific metabolites for this compound are not documented in the available literature, the degradation of analogous compounds provides a basis for predicting potential transformation products.

Microbial degradation of nitroaromatic compounds often proceeds through the reduction of the nitro groups to form nitroso, hydroxylamino, and ultimately amino derivatives. nih.gov Therefore, potential metabolites of "Anthraquinone, 1,5-dinitro-2-methyl-" could include:

1-amino-5-nitro-2-methylanthraquinone

1,5-diamino-2-methylanthraquinone (B13142008)

And other partially reduced intermediates.

Furthermore, the breakdown of the anthraquinone ring structure can occur through the action of microbial enzymes, leading to the formation of simpler aromatic compounds like phthalic acid. nih.gov The biotransformation of other anthraquinones, such as emodin, has been shown to produce hydroxylated metabolites. nih.gov This suggests that hydroxylation of the aromatic ring or the methyl group of "Anthraquinone, 1,5-dinitro-2-methyl-" could also be a possible metabolic pathway.

The identification of these potential metabolites would require advanced analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). nih.gov

Table 3: Potential Metabolites of Anthraquinone, 1,5-dinitro-2-methyl- Based on Analogous Compounds

| Potential Metabolite | Precursor Transformation Pathway | Reference for Analogous Pathway |

|---|---|---|

| 1-amino-5-nitro-2-methylanthraquinone | Partial reduction of a nitro group | nih.gov |

| 1,5-diamino-2-methylanthraquinone | Complete reduction of both nitro groups | nih.gov |

| Hydroxylated derivatives | Ring or methyl group oxidation | nih.gov |

Industrial and Chemical Applications of 1,5 Dinitro 2 Methylanthraquinone As a Chemical Intermediate

Precursor in Dyestuff Synthesis

1,5-Dinitro-2-methylanthraquinone serves as a crucial precursor in the synthesis of a variety of dyestuffs. The manufacturing process for many anthraquinone (B42736) dyes begins with the nitration of a simpler anthraquinone derivative. In this context, 2-methylanthraquinone (B1664562) is a common starting material. fcchemicals.comchemicalbook.com The nitration of 2-methylanthraquinone with nitric acid or a mixed acid system yields 1-nitro-2-methylanthraquinone, but this process also results in the formation of isomeric and dinitro byproducts. google.com

These "dinitrobodies" include 1,5-dinitro-2-methylanthraquinone. google.com This dinitrated intermediate is particularly valuable because the two nitro groups can be subsequently reduced to form diamino derivatives. Specifically, 1,5-dinitro-2-methylanthraquinone is converted to 1,5-diamino-2-methylanthraquinone (B13142008). This transformation is a critical step, as the resulting diamino compound is a key building block for various dyes. The amino groups act as powerful chromophores and also provide reactive sites for further chemical modifications, enabling the synthesis of a wide range of colored compounds. rsc.org

The general pathway from the nitrated intermediate to the final dye is a well-established principle in the synthesis of anthraquinone dyes. google.compatsnap.com The reduction of the nitro groups to amino groups is a pivotal transformation that converts the intermediate into a versatile precursor for a host of dyes. google.com For instance, the analogous compound, 1,5-dinitroanthraquinone (B1294578) (without the methyl group), is a known intermediate for blue disperse dyes. google.com This underscores the industrial importance of the 1,5-dinitro substitution pattern in creating valuable colorants.

The conversion of dinitroanthraquinones to their corresponding diamino derivatives is a foundational step in the production of numerous dyes, as outlined in the table below.

| Precursor Compound | Key Transformation | Resulting Intermediate |

| 1,5-Dinitro-2-methylanthraquinone | Reduction of nitro groups | 1,5-Diamino-2-methylanthraquinone |

| 1,5-Dinitroanthraquinone | Reduction of nitro groups | 1,5-Diaminoanthraquinone |

Intermediate in the Synthesis of Complex Organic Molecules

Beyond the realm of dyestuffs, 1,5-dinitro-2-methylanthraquinone and its derivatives are intermediates in the creation of more complex organic molecules. The anthraquinone core is a versatile scaffold, and the substituents—in this case, two nitro groups and a methyl group—provide specific points for chemical reactions.

The reduction of the dinitro compound to 1,5-diamino-2-methylanthraquinone opens up a wide array of synthetic possibilities. Amino groups on an aromatic ring are highly reactive and can participate in various organic reactions, including diazotization, acylation, and condensation reactions. This allows for the construction of larger, more intricate molecular architectures. For example, the amino derivatives can be used to synthesize novel heterocyclic compounds or to attach the anthraquinone structure to other molecular frameworks, potentially leading to compounds with unique chemical or biological properties.

The synthesis of complex molecules from anthraquinone derivatives is an active area of research, with applications extending into medicinal chemistry and materials science. rsc.org The reactivity of the amino groups derived from 1,5-dinitro-2-methylanthraquinone makes it a valuable, albeit specialized, intermediate in these pursuits.

Role in Material Science Applications

The inherent electronic properties of the anthraquinone system lend themselves to applications in material science. Anthraquinone and its derivatives are known to be electrochemically active and have been investigated for use in organic electronics. nih.govrsc.orgresearchgate.net These molecules can act as electron acceptors, a property that is enhanced by the presence of electron-withdrawing groups like the nitro groups in 1,5-dinitro-2-methylanthraquinone.

This electron-accepting nature makes such compounds potential candidates for use in various electronic devices. While specific research on 1,5-dinitro-2-methylanthraquinone in this context is not extensively documented, the broader class of dinitroanthraquinones is gaining attention for these advanced applications.

Furthermore, some anthraquinone derivatives exhibit photosensitizing properties, meaning they can absorb light and transfer the energy to other molecules, often generating reactive oxygen species. This characteristic is being explored for applications in photodynamic therapy and as components in photoconductors. The specific substitution pattern of 1,5-dinitro-2-methylanthraquinone would influence its absorption spectrum and photosensitizing efficiency, making it a potential candidate for tailored material science applications.

Advanced Analytical Methodologies for Dinitroanthraquinone Systems

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of dinitroanthraquinone systems, enabling the separation of closely related isomers and their quantification in various matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal techniques utilized for this purpose.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation and quantification of anthraquinone (B42736) derivatives. dergipark.org.tr Reversed-phase HPLC (RP-HPLC) is particularly effective, separating compounds based on their differential partitioning between a polar mobile phase and a non-polar stationary phase. chromtech.comsigmaaldrich.com

For dinitroanthraquinone systems, separation is typically achieved on stationary phases like octadecyl-bonded silica (B1680970) (C18 or ODS). vcu.edunacalai.com The choice of stationary phase is critical, as secondary interactions can be exploited to improve the separation of compounds with similar hydrophobicity. nacalai.com The mobile phase usually consists of a mixture of water and a water-miscible organic solvent, such as acetonitrile (B52724) or methanol. chromtech.com Gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is often employed to achieve optimal separation of all components in a mixture. sigmaaldrich.com To improve peak shape and resolution, especially for acidic analytes, the mobile phase is often acidified with agents like orthophosphoric acid or glacial acetic acid. dergipark.org.trvcu.edu Detection is commonly performed using a Diode-Array Detector (DAD) or a standard UV-Vis detector, set at a wavelength where the anthraquinone derivatives exhibit maximum absorbance. dergipark.org.trmdpi.com

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Acidified Water |

| Flow Rate | 0.8 - 1.0 mL/min |

| Column Temperature | 20 - 30°C |

| Detection | UV-Vis or Diode-Array Detection (DAD) at ~225 nm |

| Injection Volume | 20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the powerful separation capabilities of gas chromatography with the highly specific detection of mass spectrometry, making it an essential tool for the qualitative and quantitative analysis of volatile and semi-volatile compounds. youtube.com It is particularly useful for identifying unknown components in a mixture by comparing their mass spectra to library databases. youtube.com

The analysis of nitroaromatic compounds like dinitroanthraquinones by GC-MS can be challenging due to their relatively low volatility and potential for thermal degradation in the injector or column. researchgate.net However, methods have been developed for similar compounds, such as nitro polycyclic aromatic hydrocarbons (NPAHs). shimadzu.com These methods typically use a high-temperature capillary column, such as an Rxi-5 Sil MS, with helium as the carrier gas. shimadzu.comnih.gov A programmed temperature ramp is essential to elute the compounds of interest effectively. The mass spectrometer is operated in electron ionization (EI) mode, and data can be acquired in full scan mode for identification or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and quantification. shimadzu.com For certain nitro compounds, derivatization may be employed to increase volatility and thermal stability, though this adds complexity to the sample preparation. researchgate.netnih.gov

| Parameter | Typical Condition |

|---|---|

| Column | Rxi-5 Sil MS (or similar), 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium at a constant flow rate (~1.5 mL/min) |

| Inlet Temperature | 280 - 300°C |

| Oven Program | Initial temp 60°C, ramp at 10°C/min to 300°C, hold for 10 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Detection | Full Scan (for identification) or MRM (for quantification) |

Electrochemical Methods for Redox Characterization

Electrochemical methods, particularly cyclic voltammetry (CV), are powerful techniques for investigating the redox properties of electroactive species like dinitroanthraquinones. CV provides valuable information on redox potentials, reaction kinetics, and the stability of electrochemically generated species. nih.govnanoscience.com The anthraquinone core and the nitro functional groups are both redox-active, and their electrochemical behavior can be readily studied.

In a typical CV experiment, a triangular potential waveform is applied to a working electrode in a solution containing the analyte, and the resulting current is measured. libretexts.orgpalmsens.com The resulting plot of current versus potential, known as a cyclic voltammogram, reveals the potentials at which oxidation and reduction events occur. For a compound like 1,5-dinitro-2-methylanthraquinone, one would expect to observe reduction waves corresponding to the stepwise reduction of the two nitro groups and the quinone system. Studies on the closely related 1,5-dinitroanthraquinone (B1294578) confirm that the molecule undergoes electrochemical reduction. xmu.edu.cn The introduction of functional groups, such as nitro groups, can significantly alter the electrochemical properties of the parent anthraquinone molecule. nih.gov By analyzing the peak potentials and currents at various scan rates, researchers can elucidate the reversibility of the electron transfer processes and the number of electrons involved. nanoscience.com

Supercritical Fluid Extraction and Chromatography for Separation and Purification

Supercritical fluid technologies, including Supercritical Fluid Extraction (SFE) and Supercritical Fluid Chromatography (SFC), offer green and efficient alternatives to traditional solvent-based methods. researchgate.net These techniques use a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary solvent or mobile phase. nih.gov Supercritical CO₂ is non-toxic, non-flammable, and its solvating power can be finely tuned by adjusting pressure and temperature. nih.gov

SFE is a highly effective technique for extracting nitroaromatic compounds from solid matrices. acs.orgresearchgate.net The selectivity of the extraction can be enhanced by adding a small amount of an organic co-solvent (modifier), such as methanol, to the supercritical CO₂. nih.gov SFE is often faster and uses significantly less organic solvent than conventional methods like sonication or Soxhlet extraction. acs.org

SFC is particularly well-suited for the separation of thermally labile or low-volatility compounds that are difficult to analyze by GC. tandfonline.com It combines the high efficiency of gas chromatography with the solvating power of liquid chromatography. dtic.mil For the separation of nitroaromatic isomers, SFC with a carbon dioxide mobile phase can provide excellent resolution. tandfonline.com The use of various stationary phases and the addition of modifiers to the mobile phase allow for the optimization of selectivity. dtic.mil

| Technique | Parameter | Typical Condition |

|---|---|---|

| SFE | Fluid | Supercritical CO₂ with Methanol co-solvent |

| Pressure | 160 - 250 bar | |

| Temperature | 50 - 55°C | |

| Analyte Collection | Solid-Phase Cartridge (e.g., C18) or Liquid Trap | |

| SFC | Mobile Phase | Supercritical CO₂ |

| Column | Capillary or Packed Column | |

| Pressure | Programmed ramp | |

| Detection | Flame Ionization Detection (FID) or UV |

Future Research Directions and Emerging Trends in 1,5 Dinitro 2 Methylanthraquinone Chemistry

Development of Sustainable Synthetic Routes

The traditional synthesis of dinitroanthraquinones often involves harsh conditions, such as the use of mixed nitric and sulfuric acids, which generate significant acidic waste. patsnap.comprepchem.com A primary future objective is the development of greener, more sustainable methods for the synthesis of 1,5-dinitro-2-methylanthraquinone.

Current nitration of 2-methylanthraquinone (B1664562) is known to produce 1-nitro-2-methylanthraquinone, but achieving selective dinitration at the 1 and 5 positions is a significant challenge. google.comchemicalbook.comwikipedia.org Research should focus on:

Catalytic Nitration: Investigating solid acid catalysts, such as zeolites or supported metal oxides, that could offer higher selectivity and easier separation, minimizing waste.

Flow Chemistry: Utilizing continuous flow micro-channel reactors could provide better control over reaction parameters like temperature and mixing, potentially improving the yield and purity of the desired 1,5-dinitro isomer while enhancing safety. patsnap.com

Alternative Nitrating Agents: Exploring less hazardous nitrating agents, such as dinitrogen pentoxide in combination with green solvents, could reduce the environmental impact of the synthesis.

These approaches aim to create more efficient and environmentally benign pathways to this target molecule, a crucial step for any potential industrial application.

Exploration of Novel Chemical Transformations

The unique arrangement of substituents in 1,5-dinitro-2-methylanthraquinone opens the door to a wide range of chemical transformations that have yet to be explored. Future research could focus on the selective reactivity of the different functional groups.

Selective Reduction of Nitro Groups: Developing methodologies for the selective reduction of one nitro group over the other would yield valuable aminonitro-2-methylanthraquinone intermediates. These intermediates could be precursors to complex heterocyclic systems or asymmetrically functionalized dyes. The reduction of both nitro groups would lead to 1,5-diamino-2-methylanthraquinone (B13142008), a potential building block for novel polymers or pigments.

Functionalization of the Methyl Group: The methyl group could be a handle for further derivatization. Research into its oxidation to a carboxylic acid or halogenation to a halomethyl group could provide pathways to new families of anthraquinone (B42736) derivatives with tailored properties. wikipedia.org

Nucleophilic Aromatic Substitution: The electron-withdrawing nitro groups activate the anthraquinone core towards nucleophilic attack. Investigating reactions with various nucleophiles (e.g., amines, alkoxides) could lead to the synthesis of highly substituted anthraquinones with interesting photophysical or biological properties. prepchem.commdpi.com

The following table summarizes potential research avenues for novel chemical transformations:

| Functional Group | Potential Transformation | Potential Product Class |

| Nitro Groups | Selective mono-reduction | Amino-nitro-anthraquinones |

| Nitro Groups | Full di-reduction | Diamino-anthraquinones |

| Methyl Group | Oxidation | Anthraquinone carboxylic acids |

| Methyl Group | Halogenation | Halomethyl-anthraquinones |

| Anthraquinone Core | Nucleophilic Substitution | Polysubstituted anthraquinones |

Advanced Computational Modeling for Property Prediction

Given the limited experimental data on 1,5-dinitro-2-methylanthraquinone, computational chemistry offers a powerful tool for predicting its properties and guiding future experimental work. aip.orgresearchgate.net Advanced modeling can provide insights into molecular structure, reactivity, and electronic characteristics before a compound is ever synthesized in the lab.

Future computational studies should include:

Density Functional Theory (DFT) Calculations: To determine the optimized ground-state geometry, electronic structure, and vibrational frequencies. This can help in understanding the molecule's stability and spectroscopic signatures. uclouvain.be

Time-Dependent DFT (TD-DFT): To predict the electronic absorption spectra (UV-Vis), which is crucial for assessing its potential as a dye or pigment. researchgate.net Computational methods have been successfully used to predict the spectra of other substituted anthraquinones. aip.orgresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping: To identify the electron-rich and electron-deficient regions of the molecule, thereby predicting sites for electrophilic and nucleophilic attack and guiding the design of new chemical reactions.

Quantum Theory of Atoms in Molecules (QTAIM): To analyze the nature of the chemical bonds and intramolecular interactions, providing a deeper understanding of the molecule's electronic properties.

These theoretical investigations can significantly accelerate the research and development cycle by prioritizing synthetic targets and predicting the most promising applications. rsc.org

Interdisciplinary Research Opportunities

The potential applications of 1,5-dinitro-2-methylanthraquinone are not confined to traditional organic chemistry but extend into various interdisciplinary fields. Collaboration between chemists, biologists, and materials scientists will be key to unlocking its full potential.

Materials Science: Anthraquinone derivatives are being explored for use in advanced materials. researchgate.net Research could investigate the incorporation of 1,5-dinitro-2-methylanthraquinone into covalent organic frameworks (COFs) for applications in photocatalysis or gas storage. nih.govrsc.org Its electrochemical properties could also be studied for potential use in organic redox flow batteries. wikipedia.org

Medicinal Chemistry: Many anthraquinone derivatives exhibit significant biological activity, including anticancer and anti-inflammatory properties. uychem.com Interdisciplinary research could involve screening 1,5-dinitro-2-methylanthraquinone and its derivatives for cytotoxicity against various cancer cell lines or for inhibitory activity against specific enzymes. nih.gov

Dye and Pigment Chemistry: Collaboration with color chemists could focus on evaluating the compound's properties as a disperse dye for synthetic fibers. Its specific substitution pattern may impart unique coloristic properties, lightfastness, and thermal stability.

These collaborative efforts will be essential for translating fundamental chemical knowledge into practical, real-world applications.

Q & A

Q. What are the optimal conditions for synthesizing 1,5-dinitro-2-methylanthraquinone via nitration, and how can impurities be minimized?

Nitration of anthraquinone derivatives typically requires concentrated nitric acid and sulfuric acid under controlled temperatures (40–60°C). For 1,5-dinitro-2-methylanthraquinone, electron-withdrawing methyl groups influence regioselectivity. However, competing beta-nitration and over-nitration may occur, leading to impurities like 1,8-dinitro isomers. Purification involves fractional crystallization or chromatography using polar solvents (e.g., DMF/water mixtures). Monitoring reaction progress via TLC (silica gel, hexane/ethyl acetate) ensures minimal byproducts .

Q. How can spectroscopic techniques distinguish 1,5-dinitro-2-methylanthraquinone from its structural isomers?

- FT-IR : Nitro groups exhibit asymmetric/symmetric stretching at ~1520 cm⁻¹ and ~1350 cm⁻¹. Methyl substituents show C-H stretching at ~2850–2960 cm⁻¹.

- NMR : In H NMR, the methyl group resonates as a singlet (~δ 2.5–3.0 ppm). NOESY can confirm spatial proximity between methyl and nitro groups.

- XRD : Single-crystal X-ray diffraction provides definitive structural confirmation, with planar anthraquinone frameworks showing characteristic bond lengths (C=O ~1.21 Å, C-NO₂ ~1.47 Å) .

Q. What safety precautions are critical when handling 1,5-dinitro-2-methylanthraquinone in laboratory settings?

- PPE : N95 masks, nitrile gloves, and chemical-resistant lab coats.

- Ventilation : Use fume hoods to avoid inhalation of nitro compound dust.

- First Aid : For skin contact, wash with copious water; for inhalation, move to fresh air and seek medical attention. Toxicity data suggest low acute risk, but chronic exposure may pose carcinogenic concerns based on animal studies .

Advanced Research Questions

Q. How can computational methods predict the redox properties of 1,5-dinitro-2-methylanthraquinone for energy storage applications?

Density Functional Theory (DFT) calculates LUMO energies to estimate reduction potentials. Electron-withdrawing nitro groups lower LUMO energies, enhancing electron affinity. Solvation models (e.g., COSMO-RS) account for solvent effects, while molecular dynamics simulations assess ion-pairing (e.g., Li⁺ interactions) to optimize redox flow battery performance. Experimental validation via cyclic voltammetry (in non-aqueous electrolytes like acetonitrile/LiClO₄) is essential .

Q. What strategies improve the solubility of 1,5-dinitro-2-methylanthraquinone in non-polar solvents for organic electronics?

- Functionalization : Introduce oxy-methyl dioxolane substituents to enhance dipole interactions.

- Co-solvent Systems : Use binary mixtures (e.g., THF/toluene) to balance polarity.

- Micellar Encapsulation : SDS or Triton X-100 surfactants form stable micelles for aqueous dispersion. Solubility parameters (Hansen solubility parameters) guide solvent selection .

Q. How does 1,5-dinitro-2-methylanthraquinone interact with cancer-related proteins in CADD studies?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding affinities to targets like topoisomerase II or HSP90. Pharmacophore mapping identifies critical interactions (e.g., hydrogen bonding with nitro groups). In vitro assays (MTT, apoptosis markers) validate computational predictions. Derivatives with improved binding (ΔG < −8 kcal/mol) show promise as chemotherapeutic leads .

Q. What experimental and computational approaches resolve contradictions in reported toxicological data for anthraquinone derivatives?

- In Vivo Studies : Rodent models assess chronic exposure effects (e.g., renal carcinogenicity in rats).

- QSAR Models : Relate nitro group positioning to toxicity endpoints (e.g., LD₅₀).

- Mass Spectrometry Imaging (DESI-Q-TOF/MSI) : Visualizes tissue-specific accumulation (e.g., renal cortex vs. medulla) to explain discrepancies between inertness claims and carcinogenicity reports .

Q. How can Response Surface Methodology (RSM) optimize reaction parameters for scaling up 1,5-dinitro-2-methylanthraquinone synthesis?

Central Composite Design (CCD) evaluates variables: nitric acid concentration (20–30%), temperature (50–70°C), and reaction time (4–8 hrs). ANOVA identifies significant factors (p < 0.05). Pareto charts prioritize temperature control to minimize byproducts. Validation runs confirm >90% yield with HPLC purity ≥95% .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.